Lipophilicity: cLogP Comparison
The replacement of a cyclobutyl hydrogen with fluorine significantly increases lipophilicity, a critical parameter for fragment growing and linking. The predicted cLogP for 5-(3-fluorocyclobutyl)-1H-pyrazol-3-amine is higher than that of its direct non-fluorinated analog, 5-cyclobutyl-1H-pyrazol-3-amine [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.47 (predicted) |
| Comparator Or Baseline | 5-cyclobutyl-1H-pyrazol-3-amine: cLogP = 1.15 (predicted) [1] |
| Quantified Difference | Δ cLogP ≈ +0.32 |
| Conditions | Predicted using ChemAxon/ALOGPS consensus model via chemicalize.com (accessed 2026). |
Why This Matters
This increase in lipophilicity, while maintaining a low molecular weight, improves the fragment's ability to explore hydrophobic pockets during screening without exceeding lead-like cLogP thresholds.
- [1] Chemicalize (ChemAxon). Predicted properties for 5-(3-fluorocyclobutyl)-1H-pyrazol-3-amine and 5-cyclobutyl-1H-pyrazol-3-amine. Accessed 2026. View Source
